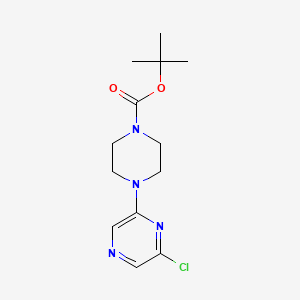
3-Propoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Propranolol and Derivatives
A study by Tran et al. (2020) describes the synthesis of propranolol, a medication used for antihypertensive drugs, and its derivatives. The research involved reactions of propranolol with various compounds, including benzoyl chloride, to design novel derivatives that may improve antioxidative and biological activities (Tran et al., 2020).
Development of Polymer Syntheses
Kricheldorf et al. (1982) focused on synthesizing poly(3-hydroxybenzoate) using different methods, including the condensation of monomers like benzoyl chloride. This study contributed to advancements in polymer chemistry, particularly in producing amorphous and crystalline poly(3-hydroxybenzoate) (Kricheldorf et al., 1982).
Antihypertensive Agent Synthesis
Marvanová et al. (2016) synthesized new derivatives of 4-propoxybenzoates as potential dual antihypertensive agents. Their research included the transformation of these compounds into hydrochloride salts, contributing to the development of antihypertensive medications (Marvanová et al., 2016).
Oxidative Desulfurization of Fuels
Li et al. (2009) researched the use of iron chloride-based redox ionic liquids for oxidative desulfurization in fuels. This study is relevant to environmental chemistry, focusing on improving fuel purification processes (Li et al., 2009).
Antiestrogenic Compound Synthesis
Jones et al. (1984) synthesized a series of antiestrogens using benzoyl chlorides. Their research was significant in developing nonsteroidal antiestrogens with minimal intrinsic estrogenicity (Jones et al., 1984).
Propiedades
IUPAC Name |
3-propoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHNJORXBXRBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594161 |
Source


|
| Record name | 3-Propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxybenzoyl chloride | |
CAS RN |
83230-74-4 |
Source


|
| Record name | 3-Propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














